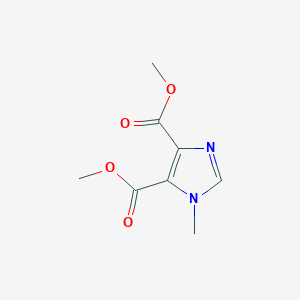

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate

説明

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate (CAS: 42545-22-2) is a substituted imidazole derivative featuring two methyl ester groups at positions 4 and 5, and a methyl substituent at the N1 position of the heterocyclic ring. This compound is synthesized via esterification of 1-methyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 19485-38-2), a precursor noted for its role as a ligand in metal coordination chemistry .

特性

IUPAC Name |

dimethyl 1-methylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-10-4-9-5(7(11)13-2)6(10)8(12)14-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVHWULPVQHJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with 1-methylimidazole in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

化学反応の分析

Types of Reactions: Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ester groups or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

科学的研究の応用

Common Synthesis Methods

- Cyclization Reactions : These are often used to form the imidazole ring structure.

- Esterification : Involves the reaction of carboxylic acids with alcohols to form esters.

Chemistry

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate serves as a crucial building block for synthesizing more complex imidazole derivatives. These derivatives have applications in:

- Pharmaceutical Development : Used in creating drugs targeting various diseases.

- Agrochemicals : Important in the synthesis of pesticides and herbicides.

Biology

The compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell growth through specific biochemical pathways.

Medicine

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is explored for its role as an intermediate in drug synthesis:

- Cardiovascular Drugs : Potential use in developing medications for heart-related conditions.

- Metabolic Disorders : Investigated for its efficacy in treating metabolic syndromes.

Industry

In industrial applications, this compound is utilized for:

- Dyes and Pigments : Acts as a precursor in dye manufacturing.

- Catalysts : Employed in various chemical reactions to enhance efficiency.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate against common pathogens. The results indicated significant inhibition zones, suggesting its potential as a therapeutic agent.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Properties

Research focused on the compound's effect on breast cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways.

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

作用機序

The mechanism of action of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active imidazole derivatives that exert their effects through various molecular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ester Derivatives: Substituent and Alkyl Chain Variations

A key structural distinction among imidazole dicarboxylates lies in the ester groups (methyl vs. ethyl) and N1 substituents (methyl vs. benzyl). These modifications influence physicochemical properties, such as lipophilicity and molecular weight, which correlate with biological activity and synthetic utility.

Table 1: Comparison of Ester Derivatives

- The benzyl substituent in Diethyl 1-benzyl enhances steric bulk, which may hinder coordination with metal ions but improve membrane permeability .

Acid and Amide Derivatives

Hydrolysis of the dimethyl ester yields 1-methyl-1H-imidazole-4,5-dicarboxylic acid (mp: 262°C), a crystalline powder used in lanthanide and transition-metal coordination chemistry . Amide derivatives (e.g., compounds 5–8 from ) replace ester groups with amide bonds, enhancing hydrogen-bonding capacity and altering pharmacological profiles.

Table 2: Acid/Amide vs. Ester Derivatives

- Key Observations: Carboxylic acid derivatives are pivotal in materials science for constructing metal-organic frameworks (MOFs) .

生物活性

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development and other fields.

Chemical Structure and Properties

Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate features a unique structure that includes two ester groups and a methyl group attached to the imidazole ring. This configuration contributes to its reactivity and interaction with various biological targets.

The biological activity of dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The compound can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, influencing cellular functions such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate exhibits antimicrobial and antifungal properties. Its efficacy against various pathogens suggests potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the mitochondrial pathway. For example, one study reported that derivatives of imidazole compounds exhibited significant cytotoxic effects against colorectal (DLD-1) and breast (MCF-7) cancer cell lines, with IC50 values indicating potent activity .

Study on Anticancer Effects

A notable study investigated the effects of dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate on cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, leading to cell death in MCF-7 cells at an IC50 value of approximately 57.4 μM . This finding highlights its potential as a therapeutic agent in cancer treatment.

Study on Enzyme Inhibition

Another research effort focused on the compound's role as an enzyme inhibitor. The study found that dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in developing drugs targeting metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Dimethyl imidazole-4,5-dicarboxylate | Lacks methyl group at position 1 | Moderate antimicrobial properties |

| 1-Methylimidazole-4,5-dicarboxylic acid | Contains carboxylic acid groups | Limited anticancer activity |

| Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate | Unique ester and methyl group | Strong antimicrobial and anticancer effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, and how can reaction conditions be optimized for high yield?

- Methodology : Cyclocondensation reactions are commonly employed for imidazole derivatives. For example, analogous compounds like pyrazole dicarboxylates are synthesized using ethyl acetoacetate and methylhydrazine under controlled heating (60–80°C) in ethanol, followed by reflux for 6–8 hours . Adapt this approach by substituting appropriate hydrazine derivatives (e.g., methylhydrazine) and optimizing solvent systems (e.g., methanol or DMF). Purity is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodology : Use a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Confirm substituent positions and ester group integrity (e.g., δ 3.8–4.0 ppm for methyl esters) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and imidazole ring vibrations .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolve stereochemistry and intermolecular interactions, as demonstrated for silver-imidazole coordination complexes .

Q. What are the key reactivity patterns of the ester groups in this compound, and how do they influence downstream applications?

- Methodology : The methyl esters are susceptible to hydrolysis under acidic/basic conditions, yielding dicarboxylic acids. For controlled hydrolysis, use NaOH (1M, aqueous ethanol, 50°C) or HCl (dilute, reflux). The electrophilic carbonyl groups also undergo nucleophilic substitution (e.g., with amines or thiols) to form amides or thioesters . Monitor reaction progress via TLC and isolate products using pH-dependent extraction .

Advanced Research Questions

Q. How can computational chemistry guide the design of reactions involving this compound, particularly in predicting regioselectivity or mechanistic pathways?

- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, use the ICReDD framework to simulate hydrolysis pathways, identifying energy barriers for ester cleavage. Pair computational predictions with experimental validation (e.g., kinetic studies under varying pH/temperature) . Tools like Gaussian 16 or ORCA are recommended for quantum chemical calculations .

Q. What strategies are effective in resolving contradictions in catalytic activity data when using this compound in coordination chemistry?

- Methodology : Contradictions often arise from solvent effects or metal-ligand stoichiometry. Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, metal salt ratio). For example, a fractional factorial design can optimize Ag(I) coordination (as seen in silver-imidazole complexes) by testing variables like temperature, counterion (NO3⁻ vs. Cl⁻), and ligand-to-metal ratio . Validate findings with UV-Vis spectroscopy and cyclic voltammetry .

Q. How does this compound serve as a precursor in drug discovery, particularly for targeting enzyme inhibition?

- Methodology : The imidazole core is a known pharmacophore for enzyme inhibitors (e.g., cytochrome P450). Synthesize derivatives via ester hydrolysis or substitution and screen for activity:

- Enzyme assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., Candida albicans CYP51).

- Molecular docking : Model interactions with enzyme active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .

Q. What advanced techniques are used to analyze its role in heterogeneous catalysis or material science applications?

- Methodology : Incorporate the compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) via post-synthetic modification. Characterize materials using:

- PXRD : Confirm framework integrity.

- BET Surface Area Analysis : Assess porosity changes.

- XPS : Verify metal coordination states .

Methodological Notes

- Data Contradictions : Discrepancies in synthetic yields or biological activity can arise from impurities or unoptimized conditions. Use LC-MS to identify byproducts and refine purification protocols .

- Advanced Instrumentation : Synchrotron X-ray sources enhance crystallographic resolution for complex coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。